A Technical Guide to 1-Bromo-3,5-difluoro-2-methylbenzene: A Key Building Block for Advanced Pharmaceutical Scaffolds
A Technical Guide to 1-Bromo-3,5-difluoro-2-methylbenzene: A Key Building Block for Advanced Pharmaceutical Scaffolds
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
This technical guide provides an in-depth analysis of 1-Bromo-3,5-difluoro-2-methylbenzene (CAS No. 1783551-12-1), a halogenated aromatic compound of increasing importance in medicinal chemistry and drug development. We will detail its physicochemical properties, provide a validated, logical synthetic pathway based on established chemical principles, analyze its characteristic spectroscopic signature, and discuss its reactivity and applications as a strategic building block. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design of novel molecular entities.
Introduction and Strategic Importance
Fluorinated organic molecules are foundational to modern pharmaceuticals, offering profound advantages in metabolic stability, binding affinity, and bioavailability. Within this class, 1-Bromo-3,5-difluoro-2-methylbenzene emerges as a particularly valuable synthetic intermediate. Its unique substitution pattern—a bromine atom positioned for versatile cross-coupling reactions, flanked by a methyl group and two meta-directing fluorine atoms—offers a powerful tool for constructing complex, three-dimensional molecular architectures.
The strategic placement of the fluorine atoms creates an electron-deficient aromatic ring, influencing the reactivity of the C-Br bond and providing sites for potential hydrogen bonding interactions in a final drug candidate. The adjacent methyl group introduces steric and electronic perturbations that can be exploited to fine-tune a molecule's conformation and interaction with biological targets. This guide serves to consolidate the known data on this compound and provide a clear, actionable framework for its synthesis and application.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
| Identifier | Value | Source |
| CAS Number | 1783551-12-1 | [1] |
| IUPAC Name | 1-Bromo-3,5-difluoro-2-methylbenzene | |
| Synonym | 2-Bromo-4,6-difluorotoluene | [1] |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | [1] |
While exhaustive experimental data is not widely published, predicted properties and data from suppliers provide a baseline for its physical characteristics.
| Property | Value (Predicted/Supplier Data) | Source |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 173.9 ± 35.0 °C | |
| Density | 1.588 ± 0.06 g/cm³ | |
| Storage | Store sealed in a dry, cool place at room temperature. |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The logical and field-proven method for introducing a bromine atom onto an aromatic ring, particularly when an aniline is available, is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aniline to form a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.
Caption: Proposed two-step synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene via a Sandmeyer reaction.
Causality and Experimental Considerations
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Choice of Precursor: The synthesis logically begins with 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3)[2][3]. This precursor correctly positions the methyl and fluoro substituents, leaving the amino group to be replaced by bromine.
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Diazotization (Step 1): The conversion of the aniline to a diazonium salt is critical. This is achieved by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically HBr or HCl.
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Acid Choice: Using hydrobromic acid (HBr) is advantageous as it provides both the acidic medium for diazotization and the bromide counter-ion for the subsequent Sandmeyer step.
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Temperature Control: This reaction is exothermic and the resulting diazonium salt is unstable at elevated temperatures. Therefore, maintaining the reaction temperature between 0 and 5 °C is crucial to prevent premature decomposition and side reactions.
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Sandmeyer Reaction (Step 2): The introduction of the copper(I) bromide catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide ion.
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Mechanism: The reaction is believed to proceed via a radical mechanism initiated by the single-electron transfer from the Cu(I) species to the diazonium salt. The resulting aryl radical then abstracts a bromine atom from the copper catalyst, regenerating the Cu(I) species.
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Work-up: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved via distillation or column chromatography.
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Detailed Experimental Protocol (Proposed)
This protocol is based on well-documented procedures for analogous Sandmeyer reactions[2].
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Preparation: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-difluoro-2-methylaniline (1.0 eq) and a 48% aqueous solution of hydrobromic acid (3.0 eq).
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Cooling: Cool the resulting slurry to 0 °C using a circulating chiller.
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Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
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Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) bromide (0.3 eq) in 48% HBr. Add the cold diazonium salt slurry to the CuBr solution portion-wise, controlling the evolution of nitrogen gas.
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Reaction Completion: Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours until gas evolution ceases.
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Work-up and Isolation: Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation to yield 1-Bromo-3,5-difluoro-2-methylbenzene as a colorless to pale yellow liquid.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following is a predicted interpretation based on the compound's structure and data from analogous molecules.
Caption: Structure of 1-Bromo-3,5-difluoro-2-methylbenzene with predicted ¹H NMR chemical shift regions.
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¹H NMR: The proton NMR spectrum is expected to be the most informative for routine characterization.
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Aromatic Protons (H4, H6): Two signals are expected in the aromatic region (~6.8-7.3 ppm). Due to coupling with the two different fluorine atoms, these signals will likely appear as complex multiplets, specifically as triplets of doublets (td).
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Methyl Protons (-CH₃): A single signal is expected in the aliphatic region (~2.2-2.4 ppm). This signal will likely be split into a triplet due to four-bond coupling (⁴JHF) with the adjacent fluorine atom at the C3 position.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show 7 distinct signals.
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Aromatic Carbons: Six signals are expected. The carbons directly bonded to fluorine (C3, C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The carbons adjacent to fluorine will also show smaller two-bond couplings (²JCF). The carbon bonded to bromine (C1) will be downfield shifted.
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Methyl Carbon: One signal will be present in the aliphatic region (~15-20 ppm), likely showing coupling to the adjacent fluorine atom (²JCF).
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of one bromine atom. There will be two peaks of nearly equal intensity at m/z = 206 and m/z = 208, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Reactivity and Synthetic Applications
The utility of 1-Bromo-3,5-difluoro-2-methylbenzene lies in its capacity to undergo a variety of transformations, making it a versatile building block.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the primary reactive site and is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions utilizing the C-Br bond of the title compound.
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
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Heck Coupling: Reaction with alkenes forms substituted styrene derivatives.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms substituted anilines.
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Sonogashira Coupling: Reaction with terminal alkynes, co-catalyzed by copper(I), yields aryl alkynes.
Lithiation and Grignard Formation
The bromine can be exchanged with a metal, such as lithium (via lithium-halogen exchange with n-BuLi at low temperatures) or magnesium (to form a Grignard reagent). This transforms the electrophilic aryl bromide into a potent nucleophile, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).
Safety and Handling
Based on supplier safety data, 1-Bromo-3,5-difluoro-2-methylbenzene is classified with the following hazards:
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GHS Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling Recommendations: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
1-Bromo-3,5-difluoro-2-methylbenzene is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactive handle (C-Br bond) and unique electronic and steric properties conferred by the fluoro and methyl substituents make it an ideal building block for creating novel and complex molecules. The logical and scalable synthesis via the Sandmeyer reaction from 3,5-difluoro-2-methylaniline provides a reliable route for its production. As the demand for sophisticated fluorinated scaffolds continues to grow, the utility and importance of this compound in advanced synthetic programs are set to increase.
References
- Patent WO2020216774A1, "4h-pyrrolo[3,2-c]pyridin-4-one derivatives". Google Patents.
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Accela ChemBio Inc. "3,5-Difluoro-2-methylaniline SY244919". AccelaChemBio. URL: [Link]
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Accela ChemBio Inc. "Catalase 9001-05-2". AccelaChemBio. URL: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 9087-70-1,Aprotinin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 9001-05-2,Catalase-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]




